Ethyl 3-(3-methylphenyl)propanoate

Synthetic Methodology Palladium Catalysis 3-Arylpropanoate Synthesis

Ethyl 3-(3-methylphenyl)propanoate (CAS 7297-13-4), also known as 3-M-TOLYL-PROPIONIC ACID ETHYL ESTER, is a meta-methyl-substituted phenylpropanoate ester with molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. It finds primary application as a fragrance and flavor ingredient, a versatile small molecule scaffold, and a synthetic intermediate within medicinal chemistry and organic synthesis programs.

Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
CAS No. 7297-13-4
Cat. No. B1602136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(3-methylphenyl)propanoate
CAS7297-13-4
Molecular FormulaC12H16O2
Molecular Weight192.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=CC(=C1)C
InChIInChI=1S/C12H16O2/c1-3-14-12(13)8-7-11-6-4-5-10(2)9-11/h4-6,9H,3,7-8H2,1-2H3
InChIKeyPNUYNMNAQYRXAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(3-methylphenyl)propanoate (CAS 7297-13-4): A meta-Substituted Phenylpropanoate Ester for Research and Industrial Procurement


Ethyl 3-(3-methylphenyl)propanoate (CAS 7297-13-4), also known as 3-M-TOLYL-PROPIONIC ACID ETHYL ESTER, is a meta-methyl-substituted phenylpropanoate ester with molecular formula C12H16O2 and a molecular weight of 192.25 g/mol. [1] It finds primary application as a fragrance and flavor ingredient, a versatile small molecule scaffold, and a synthetic intermediate within medicinal chemistry and organic synthesis programs. Its computed LogP (XLogP3) is 3.1, indicating moderate lipophilicity. [1]

Why Generic Substitution with Other Phenylpropanoate Esters Is Insufficient for Structure-Activity Relationship Studies


Substituting Ethyl 3-(3-methylphenyl)propanoate with its ortho-, para-, or des-methyl analogs in synthesis or screening workflows can critically alter experimental outcomes. The position of the methyl group on the aromatic ring fundamentally changes the molecule's steric and electronic properties, which are pivotal in structure-activity relationship (SAR) studies. For instance, the meta-substitution avoids direct steric hindrance near the propanoate chain, unlike the ortho-isomer, while its electron-donating effect differs from the para-isomer's resonance influence, leading to distinct reactivity and binding profiles.

Quantitative Evidence Guide for Selecting Ethyl 3-(3-methylphenyl)propanoate (CAS 7297-13-4) Over Its Analogs


Comparable Synthetic Yield for the meta-Methyl Derivative via a General Palladium-Catalyzed Route

In a study establishing a general synthetic route for 3-arylpropanoate esters, Ethyl 3-(3-methylphenyl)propanoate was obtained in an 82% isolated yield from 3-iodotoluene and acrolein diethyl acetal using Pd(OAc)2, n-Bu3N, and n-Bu4NCl in DMF at 90 °C. This yield is directly comparable to other aryl-substituted products in the same study, such as the unsubstituted phenyl analog (Ethyl 3-phenylpropanoate) with a 92% yield and the 4-fluorophenyl analog (Ethyl 3-(4-fluorophenyl)propanoate) with a 99% yield. The 82% yield demonstrates the reaction's tolerance for the meta-methyl substituent, though it is relatively lower than some activated or unsubstituted aryl halides.

Synthetic Methodology Palladium Catalysis 3-Arylpropanoate Synthesis

Computed Lipophilicity Profile Relative to Para- and Unsubstituted Analogs

The computed LogP (XLogP3) of Ethyl 3-(3-methylphenyl)propanoate is 3.1. [1] In comparison, the des-methyl analog Ethyl 3-phenylpropanoate (hydrocinnamic acid ethyl ester, PubChem CID 7625) has a computed XLogP3 of 2.5. [2] The meta-methyl substitution thus increases the predicted lipophilicity by a delta of +0.6, which is expected to influence membrane permeability and non-specific binding profiles in biological assays relative to the unsubstituted core scaffold. No specific LogP data for the ortho- or para-methyl isomers was found in authoritative databases.

Physicochemical Properties Lipophilicity Drug Design

Certified Purity Grade Availability for Reproducible Research

Commercially, the compound is available at a minimum purity of 95% from major scientific suppliers such as Sigma-Aldrich (Synthonix Corporation). Other specialty chemical suppliers offer batches at 96% and 97% purity. [1] This is a standard purity profile for a research-grade building block, directly comparable to its analog Ethyl 3-phenylpropanoate, which is typically sourced at 98% purity. For procurement decisions, the 95-97% purity range confirms its suitability for intermediate use where subsequent purification is planned, but researchers requiring a higher initial purity starting material (e.g., >98%) may need to budget for additional in-house purification or select an alternative supplier.

Chemical Procurement Quality Control Purity Grades

Class-Level Inference: meta-Substitution as a Unique Steric and Electronic Probe

Literature on aryl-substituted 5-benzyluracils demonstrates the critical role of aryl substitution patterns on biological activity. In such programs, Ethyl 3-(3-methylphenyl)propanoate serves as a precursor for introducing a meta-tolyl group, which is a specific structural probe in SAR exploration. The meta-methyl group offers a distinct steric and electronic profile compared to ortho- and para-methyl analogs, which is a class-level inference from SAR principles. While direct biological data for this exact ester is sparse, its value is derived from the well-characterized influence of meta-substituents on critical drug properties. A patent from Taisho Pharmaceutical further supports its use as a key intermediate in the synthesis of therapeutic candidates, highlighting its role in accessing unique chemical space. [1]

Structure-Activity Relationship Isomer Comparison Medicinal Chemistry

Primary Application Scenarios for Procuring Ethyl 3-(3-methylphenyl)propanoate


Synthesis of meta-Tolyl-Containing Bioactive Scaffolds

Ethyl 3-(3-methylphenyl)propanoate is ideally suited for constructing 5-benzyluracil derivatives or similar heterocycles where the meta-tolyl group is a critical pharmacophoric element, as established by SAR studies in uridine phosphorylase inhibition. The ester is hydrolyzed to the corresponding acid for coupling, and the meta-substitution provides a unique spatial arrangement for target engagement, making it preferable to the para or unsubstituted analogs for these specific chemical series.

Flavor and Fragrance Research and Composition

As a substituted phenylpropanoate ester, it serves as a probe for structure-odor relationship studies, where the meta-methyl group modulates aromatic notes distinctively from other positional isomers. Its lipophilicity (XLogP3 = 3.1) supports its compatibility with fragrance formulations, and its confirmed synthetic availability at a competitive yield (82%) facilitates sourcing for iterative compositional research. [1]

Building Block for Palladium-Catalyzed Library Synthesis

Its demonstrated synthetic yield of 82% under general palladium-catalyzed conditions makes it a reliable scaffold for generating focused libraries of 3-arylpropanoate derivatives. This performance, benchmarked against other aryl derivatives in the same study, supports its selection for parallel synthesis efforts where a balance of yield and structural diversity is required.

Technical Documentation Hub

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